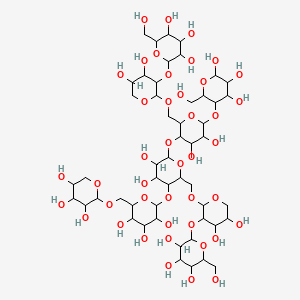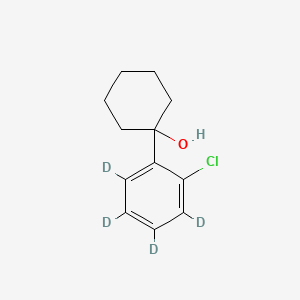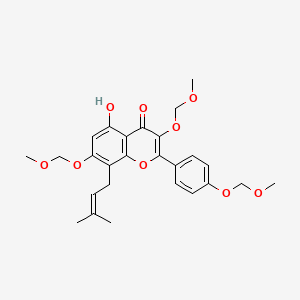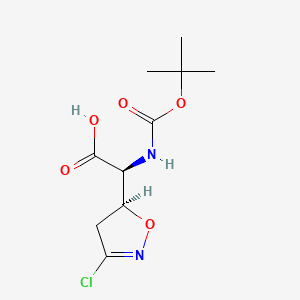
Ethyl 3,4-Dihydroxybenzoate-13C3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a derivative of protocatechuic acid, where the carboxyl group is esterified with ethanol. The compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3,4-Dihydroxybenzoate-13C3 can be synthesized through the esterification of 3,4-dihydroxybenzoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester .
Materials: 3,4-Dihydroxybenzoic acid, ethanol, concentrated sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures high efficiency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3,4-Dihydroxybenzoate-13C3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of 3,4-dihydroxybenzoquinone.
Reduction: Formation of 3,4-dihydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3,4-Dihydroxybenzoate-13C3 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a standard in isotopic labeling studies.
Biology: Investigated for its antioxidant properties and its role in cellular protection against oxidative stress.
Medicine: Studied for its potential therapeutic effects in conditions involving oxidative damage and inflammation.
Industry: Utilized in the development of new materials and as an additive in various products.
Wirkmechanismus
Ethyl 3,4-Dihydroxybenzoate-13C3 exerts its effects primarily through its antioxidant properties. It inhibits prolyl hydroxylase, an enzyme involved in the degradation of hypoxia-inducible factor-1α (HIF-1α). By inhibiting this enzyme, the compound stabilizes HIF-1α, leading to the upregulation of various protective genes, including those involved in antioxidant defense and anti-inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3,4-Dihydroxybenzoate-13C3 is unique due to its isotopic labeling, which allows for detailed tracking and analysis in metabolic studies. Similar compounds include:
Ethyl 3,4-Dihydroxybenzoate: The non-labeled version, used in similar applications but without the benefits of isotopic tracking.
Protocatechuic Acid: The parent compound, which lacks the ester group and is used primarily for its antioxidant properties.
Methyl 3,4-Dihydroxybenzoate: A methyl ester derivative with similar chemical properties but different physical characteristics.
Eigenschaften
CAS-Nummer |
1330195-40-8 |
|---|---|
Molekularformel |
C9H10O4 |
Molekulargewicht |
185.152 |
IUPAC-Name |
ethyl 3,4-dihydroxybenzoate |
InChI |
InChI=1S/C9H10O4/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,10-11H,2H2,1H3/i1+1,2+1,9+1 |
InChI-Schlüssel |
KBPUBCVJHFXPOC-SKBHVPMCSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)O)O |
Synonyme |
3,4-Dihydroxybenzoic Acid Ethyl Ester-13C3; Protocatechuic Acid Ethyl Ester-13C3; Ethyl Protocatechuate-13C3; NSC 619681-13C3; NSC 86130-13C3; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B589563.png)





